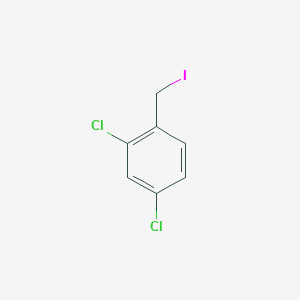

2,4-Dichloro-1-(iodomethyl)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASQNLDZUCSGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333780 | |

| Record name | 2,4-DICHLOROBENZYL IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-35-2 | |

| Record name | 2,4-DICHLOROBENZYL IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 1 Iodomethyl Benzene

Halogen Exchange Reactions on Halomethylated Benzene (B151609) Derivatives

One of the most common and effective methods for synthesizing 2,4-dichloro-1-(iodomethyl)benzene involves halogen exchange reactions. This strategy starts with a 2,4-dichlorotoluene (B165549) molecule that has already been halogenated at the methyl position with a chlorine or bromine atom.

The Finkelstein reaction is a classic and widely utilized method for converting alkyl chlorides and bromides to alkyl iodides. byjus.commanac-inc.co.jp This reaction is an equilibrium process that can be driven to completion by taking advantage of the poor solubility of the newly formed metal halide salt in the solvent. wikipedia.org For the synthesis of this compound, this involves reacting either 2,4-dichloro-1-(chloromethyl)benzene or 2,4-dichloro-1-(bromomethyl)benzene with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972). byjus.comyoutube.comiitk.ac.in The differential solubility of the sodium salts is key; while sodium iodide is soluble in acetone, sodium chloride and sodium bromide are not, causing them to precipitate and shift the equilibrium towards the desired iodo-substituted product. wikipedia.orgyoutube.com This method is particularly effective for primary benzylic halides like the precursors to this compound. wikipedia.orgyoutube.com

Table 1: Reagents and Solvents in Finkelstein Reaction

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 2,4-dichloro-1-(chloromethyl)benzene | Sodium Iodide (NaI) | Acetone | This compound |

| 2,4-dichloro-1-(bromomethyl)benzene | Potassium Iodide (KI) | Acetone | This compound |

The Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.orgiitk.ac.in In this single-step process, the iodide ion acts as the nucleophile and attacks the carbon atom bearing the halogen (chlorine or bromine), while the halide ion simultaneously departs as the leaving group. youtube.comiitk.ac.in The reaction's success is dependent on several factors, including the nature of the leaving group, the nucleophilicity of the iodide ion, and the stability of the carbon-halogen bond. byjus.comorganic-chemistry.org For benzylic halides such as 2,4-dichloro-1-(chloromethyl)benzene, the SN2 reaction is highly favored due to the stabilization of the transition state by the adjacent benzene ring. youtube.com The rate of reaction generally follows the trend I > Br > Cl for the leaving group, meaning that the bromo-analogue would typically react faster than the chloro-analogue. The use of polar aprotic solvents like acetone or dimethylformamide (DMF) is crucial as they solvate the metal cation but leave the nucleophile relatively free to attack the substrate. wikipedia.orgiitk.ac.in

Direct Iodination of Dichlorinated Methylbenzene Systems

An alternative approach to synthesizing iodo-substituted dichlorinated toluenes involves the direct introduction of an iodine atom onto the aromatic ring of 2,4-dichlorotoluene. This method, however, presents challenges in terms of regioselectivity.

Electrophilic aromatic iodination of substituted benzenes is governed by the directing effects of the substituents already present on the ring. In the case of 2,4-dichlorotoluene, the methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. libretexts.org This leads to a complex mixture of products, as the incoming electrophile (an iodonium (B1229267) ion or its equivalent) can attack multiple positions on the ring. The directing effects of the substituents can either reinforce or oppose each other, influencing the final product distribution. For instance, in related chlorinated aromatic compounds, the regioselectivity of iodination has been shown to be highly dependent on the reaction conditions and the specific iodinating agent used. nih.govnih.gov Achieving selective iodination at the methyl group (iodomethylation) through this pathway is generally not a direct or efficient method.

Direct iodomethylation of an aromatic ring is not a standard or straightforward transformation. Typically, iodination of aromatic compounds involves electrophilic substitution on the ring itself, not on an alkyl side chain. wikipedia.org However, various catalyst and reagent systems have been developed for the iodination of activated aromatic compounds. These include iodine in the presence of an oxidizing agent like nitric acid or a combination of N-iodosuccinimide (NIS) with an acid catalyst. wikipedia.orgorganic-chemistry.org For the specific synthesis of this compound, a more plausible, though indirect, route would first involve the synthesis of 2,4-dichlorotoluene, followed by a separate side-chain halogenation step and subsequent halogen exchange as described previously. Some methods for the iodination of electron-rich aromatics utilize reagents like N-chlorosuccinimide and sodium iodide in acetic acid. researchgate.net Additionally, copper-catalyzed methods have been developed for the "aromatic Finkelstein reaction," which involves the conversion of aryl bromides to aryl iodides, but this applies to the aromatic ring and not the methyl group. wikipedia.orgnih.gov

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorotoluene |

| 2,4-dichloro-1-(chloromethyl)benzene |

| 2,4-dichloro-1-(bromomethyl)benzene |

| Sodium Iodide |

| Potassium Iodide |

| Acetone |

| Dimethylformamide |

| N-iodosuccinimide |

| Nitric acid |

| N-chlorosuccinimide |

| Sodium chloride |

Direct Iodination of Dichlorinated Methylbenzene Systems

Precursor Synthesis: Dichlorinated Benzyl (B1604629) Derivatives

The synthesis of dichlorinated benzyl derivatives is a cornerstone in the production of this compound. These intermediates can be prepared through various strategies, primarily focusing on the direct functionalization of dichlorinated toluenes or by performing interconversions on other substituted dichlorobenzenes.

Methodologies for Introducing Dichloro-Substituted Benzyl Moieties

The introduction of a functionalized methyl group at the benzylic position of 2,4-dichlorotoluene is a common and direct approach. Free-radical halogenation is a prominent method for this transformation.

Chlorination of 2,4-Dichlorotoluene

A widely employed industrial method involves the chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorobenzyl chloride. patsnap.com This reaction is typically initiated by heat and light and can be catalyzed by radical initiators like azobisisobutyronitrile (AIBN). patsnap.com The process involves bubbling chlorine gas through heated 2,4-dichlorotoluene. patsnap.com The reaction temperature is a critical parameter, generally maintained between 80°C and 130°C. patsnap.com This method can be optimized to achieve high yields of the desired benzyl chloride, which is an essential precursor for further functionalization. patsnap.com Further chlorination can lead to the formation of 2,4-dichlorobenzal chloride and 2,4-dichlorobenzotrichloride. google.com

| Reactant | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Product |

| 2,4-Dichlorotoluene | Azobisisobutyronitrile, Triethanolamine | Chlorine gas | 120-130 | 3-4 | 2,4-Dichlorobenzyl chloride patsnap.com |

| 2,4-Dichlorotoluene | Azobisisobutyronitrile | Chlorine gas | - | - | 2,4-Dichlorotrichlorotoluene google.com |

Bromination of Dichloro-Substituted Toluenes

Similar to chlorination, benzylic bromination can be achieved. For instance, toluenes substituted with electron-withdrawing groups can be brominated using hydrogen bromide in the presence of an oxidizing agent like hydrogen peroxide and a radical initiator such as 2,2'-azabis(2-methylpropionitrile). google.com This method offers a pathway to 2,4-dichlorobenzyl bromide, another key intermediate that can be subsequently converted to the target iodomethyl compound.

Functional Group Interconversions on Aromatic Rings

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of synthesizing this compound, these interconversions are crucial for manipulating the benzylic functional group on the dichlorinated aromatic ring to yield the desired product.

A key precursor, 2,4-dichlorobenzyl chloride, can be synthesized from 2,4-dichlorotoluene as described previously. patsnap.com This chloride can then undergo further transformations. For example, it can be hydrolyzed to form 2,4-dichlorobenzyl alcohol. prepchem.com This hydrolysis can be carried out using aqueous sodium hydroxide, often with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate to facilitate the reaction between the organic benzyl chloride and the aqueous hydroxide. prepchem.com

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2,4-Dichlorobenzyl chloride | Aqueous Sodium Hydroxide, Tetrabutylammonium hydrogen sulphate, Glacial Acetic Acid | Reflux for 8 hours | 2,4-Dichlorobenzyl alcohol | 95 prepchem.com |

The resulting 2,4-dichlorobenzyl alcohol can then be converted back to a halide. The conversion of alcohols to alkyl halides is a standard organic transformation. vanderbilt.edu For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol back to 2,4-dichlorobenzyl chloride, while phosphorus tribromide (PBr₃) would yield 2,4-dichlorobenzyl bromide. vanderbilt.edu

The most direct route to the final product, this compound, from a precursor like 2,4-dichlorobenzyl chloride is the Finkelstein reaction. vanderbilt.edu This reaction involves treating an alkyl chloride or bromide with sodium iodide in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of the solution. vanderbilt.edu This nucleophilic substitution reaction directly replaces the chlorine atom with an iodine atom, providing an efficient method to obtain the target compound. vanderbilt.edumatrix-fine-chemicals.com

Furthermore, other functional groups on the dichlorinated benzene ring can be interconverted to create synthetic handles for building the benzyl moiety. For example, 2,4-dichlorobenzoic acid can be reduced to 2,4-dichlorobenzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me The benzoic acid itself can be prepared from 2,4-dichlorotoluene via oxidation. google.com These interconversions provide alternative synthetic routes to the key dichlorinated benzyl precursors. compoundchem.com

Reactivity and Mechanistic Investigations of 2,4 Dichloro 1 Iodomethyl Benzene

Chemical Reactivity Profile of the Iodomethyl Group

The iodomethyl group of 2,4-Dichloro-1-(iodomethyl)benzene is the primary site for nucleophilic substitution reactions. The nature of these reactions is heavily influenced by the reaction conditions and the structure of the molecule.

Nucleophilic Substitution Reactions at the Iodomethyl Carbon

The carbon atom of the iodomethyl group is electrophilic and serves as a target for a variety of nucleophiles. This reactivity is central to the synthetic utility of this compound.

Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism, or a continuum between these two extremes. masterorganicchemistry.com The operative pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

SN2 Reactions : These reactions are bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.comyoutube.com The reaction occurs in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.org For benzylic halides like this compound, the SN2 pathway is favored by strong, small nucleophiles and polar aprotic solvents. youtube.com The rate of SN2 reactions is sensitive to steric hindrance; however, the benzylic position is relatively unhindered. masterorganicchemistry.com

SN1 Reactions : This two-step mechanism involves the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. libretexts.orgyoutube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com Benzylic carbocations are stabilized by resonance, making the SN1 pathway plausible for this compound, especially with weak nucleophiles or in polar protic solvents that can solvate the leaving group. youtube.com SN1 reactions typically result in a racemic mixture of products if the starting material is chiral, as the nucleophile can attack the planar carbocation from either face. libretexts.org

The competition between SN1 and SN2 pathways is a key aspect of the reactivity of benzylic halides.

The presence of two chlorine atoms on the aromatic ring significantly influences the reactivity of the iodomethyl side-chain. Halogens are electron-withdrawing groups, which can affect the stability of the transition states and intermediates in both SN1 and SN2 reactions. This influence is a combination of inductive and resonance effects.

The electron-withdrawing nature of the chlorine atoms can destabilize the benzylic carbocation intermediate of the SN1 pathway, thereby slowing down the reaction rate. Conversely, the same electron-withdrawing effect can make the benzylic carbon more electrophilic, potentially accelerating the SN2 reaction. The ortho and para positioning of the chlorine atoms can further modulate these electronic effects.

Reactivity of the Dichlorinated Aromatic Core

The dichlorinated benzene (B151609) ring of this compound also exhibits characteristic reactivity, primarily through electrophilic and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.org In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The rate and regioselectivity of these reactions are governed by the substituents already present on the ring. libretexts.org

The chlorine atoms are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org This is due to their electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack at these positions. libretexts.orgpressbooks.pub The iodomethyl group is also generally considered to be an ortho, para-director. The interplay of these directing effects will determine the position of further substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of another halogen atom onto the ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Nitration : The substitution of a nitro group (NO2) using a mixture of nitric and sulfuric acids. libretexts.org

Sulfonation : The introduction of a sulfonic acid group (SO3H). libretexts.org

Friedel-Crafts Alkylation and Acylation : The addition of an alkyl or acyl group, respectively, using a Lewis acid catalyst. libretexts.org

The regioselectivity of these reactions on this compound will be directed to the available ortho and para positions relative to the existing substituents, with the most activating (or least deactivating) group having the dominant influence.

Nucleophilic Aromatic Substitution Considerations for Aryl Halides

While aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.orglibretexts.org

The SNAr mechanism involves a two-step addition-elimination process. libretexts.orgyoutube.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the chlorine atoms themselves can act as leaving groups in SNAr reactions, but this typically requires harsh reaction conditions or the presence of additional, more potent electron-withdrawing groups like a nitro group. libretexts.orglibretexts.org The dichlorinated nature of the ring in this compound makes it a potential, albeit challenging, substrate for such transformations.

Metal-Catalyzed Cross-Coupling Chemistry

The versatility of this compound as a building block in organic synthesis is significantly enhanced by its participation in metal-catalyzed cross-coupling reactions. These reactions, pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, have been extensively developed, with palladium-catalyzed transformations being particularly prominent.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium catalysts are highly effective in activating the carbon-iodine bond of this compound, facilitating its coupling with a variety of organic partners.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a powerful tool for creating C(sp³)-C(sp²) bonds. nih.gov In this context, this compound can react with arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield diarylmethane derivatives. rsc.orgresearchgate.net The choice of ligands for the palladium catalyst is crucial for achieving high yields and functional group tolerance. nih.gov While specific studies on this compound are not extensively documented in readily available literature, the reactivity of benzyl (B1604629) halides in Suzuki-Miyaura couplings is well-established, providing a strong basis for its expected behavior. nih.govrsc.org

The Stille reaction offers another avenue for carbon-carbon bond formation, utilizing organotin reagents. wikipedia.orgorganic-chemistry.org The coupling of this compound with organostannanes, catalyzed by palladium complexes, would be expected to proceed efficiently, given the high reactivity of the C-I bond. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of the benzyl iodide to a Pd(0) species, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org

The Heck reaction , which involves the coupling of an organic halide with an alkene, is a cornerstone of C-C bond formation. taylorandfrancis.comnih.gov While typically applied to aryl and vinyl halides, the Heck reaction can also be adapted for benzyl halides like this compound. taylorandfrancis.comnih.gov The reaction with an alkene, catalyzed by a palladium complex in the presence of a base, would lead to the formation of a substituted allylbenzene (B44316) derivative. nih.gov Nickel-catalyzed variants of the Heck reaction have been shown to be particularly effective for the coupling of benzyl chlorides with unactivated alkenes, suggesting a potential avenue for the reactivity of the analogous iodide. nih.gov

Below is a table summarizing the general conditions for these palladium-catalyzed reactions with benzyl halides as a proxy for this compound.

| Reaction | Typical Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(OAc)₂, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Earth-Abundant Metal Catalysis in C-X Coupling

While palladium has been the dominant metal in cross-coupling chemistry, the use of more earth-abundant and cost-effective metals such as copper, iron, and nickel has gained significant traction. nih.govrsc.orgnih.govnih.govthieme-connect.comacs.orgacs.orgrsc.orglookchem.comacs.orgnih.govscite.airsc.orgacs.org

Copper-catalyzed cross-coupling reactions have shown promise for the formation of C-C bonds. nih.govrsc.orgnih.govrsc.orgacs.org For instance, copper-catalyzed Suzuki-Miyaura type couplings of benzyl halides with arylboronates have been developed, providing access to diarylmethanes. rsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups. nih.govnih.gov

Iron-catalyzed cross-coupling reactions represent a highly attractive alternative due to the low cost and low toxicity of iron. nih.govacs.orglookchem.comscite.ai Iron catalysts have been successfully employed in the coupling of benzyl halides with aryl Grignard reagents and disulfides. nih.govacs.orgscite.ai These methods often exhibit excellent functional group tolerance. nih.govacs.org

Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for C(sp³)-C(sp²) bond formation. thieme-connect.comacs.orgacs.orgnih.govrsc.org Nickel catalysts have been shown to be effective in the reductive cross-coupling of benzyl halides with aryl halides. thieme-connect.com Furthermore, nickel has been successfully used in Heck-type reactions of benzyl chlorides with simple olefins, offering a complementary approach to palladium catalysis. nih.gov

The table below provides an overview of representative earth-abundant metal-catalyzed cross-coupling reactions involving benzylic halides.

| Metal Catalyst | Reaction Type | Coupling Partners | Key Features |

|---|---|---|---|

| Copper | Suzuki-Miyaura type | Benzyl halides + Arylboronates | Access to diarylmethanes, diarylethanes, and triarylmethanes. rsc.org |

| Iron | Cross-electrophile coupling | Benzyl halides + Disulfides | Forms thioethers without a terminal reductant. nih.govacs.org |

| Nickel | Reductive cross-coupling | Benzyl halides + Aryl halides | Broad substrate scope and excellent functional group tolerance. thieme-connect.com |

| Nickel | Heck-type reaction | Benzyl chlorides + Aliphatic olefins | Proceeds at room temperature with high regioselectivity. nih.gov |

Mechanistic Pathways in Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org

Oxidative Addition: The cycle typically initiates with the oxidative addition of the organic halide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. The rate of oxidative addition is influenced by the nature of the halide, with iodides being more reactive than bromides or chlorides. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic coupling partner (e.g., organoboron, organotin) is transferred to the palladium(II) center, displacing the halide. This step is crucial for bringing both organic fragments onto the metal center.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net

The specific details of these mechanistic steps can be influenced by various factors, including the ligands on the palladium catalyst, the solvent, and the nature of the substrates. researchgate.net

Dehalogenation Reactions

Dehalogenation reactions of this compound involve the removal of one or more of its halogen atoms. These reactions can proceed through different pathways, including reductive elimination and degradation mechanisms.

Reductive Elimination Pathways

Reductive dehalogenation involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. For benzylic halides like this compound, this can be achieved using various reducing agents. A notable method involves the use of phosphonic acid (H₃PO₃) in the presence of a catalytic amount of iodine. rsc.orgresearchgate.netrsc.org This system has been shown to be effective for the dehalogenation of a variety of benzyl chlorides, bromides, and iodides. rsc.orgresearchgate.netrsc.org

The proposed mechanism for this reaction involves the in situ generation of HI, which then participates in a halogen exchange with the benzyl halide to form a benzyl iodide intermediate. This intermediate is subsequently reduced by another equivalent of HI to yield the dehalogenated product. rsc.org

Photochemical and Chemical Degradation Mechanisms

The environmental fate of halogenated aromatic compounds is of significant interest. The degradation of this compound can be initiated by photochemical or chemical processes.

Photochemical Degradation: Organoiodine compounds are generally susceptible to photolysis. nih.gov The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet or even visible light, leading to the formation of a benzylic radical and an iodine radical. This initial step can trigger a cascade of further reactions, including reaction with oxygen or other atmospheric species, ultimately leading to the breakdown of the molecule. The presence of chlorine atoms on the benzene ring can influence the photochemical stability and the subsequent degradation pathways.

Chemical Degradation: In the environment, chlorinated aromatic compounds can undergo degradation through various chemical and biological pathways. researchgate.netscispace.comclu-in.org Reductive dechlorination, where a halogen is removed and replaced by a hydrogen atom, is a common anaerobic degradation pathway for chlorinated solvents. scispace.com While specific studies on this compound are limited, the principles of degradation for chlorinated toluenes and related compounds suggest that it could be susceptible to similar degradation processes. researchgate.net Hydrolysis of the iodomethyl group is another potential degradation pathway, although this is likely to be slow in the absence of specific catalysts or conditions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure of 2,4-Dichloro-1-(iodomethyl)benzene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the aromatic and iodomethyl protons and carbons. Due to the lack of readily available experimental spectra for this compound, the following data is predicted based on the known spectral data of analogous compounds such as 2,4-dichloro-1-(chloromethyl)benzene and 2,4-dichloro-1-(bromomethyl)benzene, with adjustments for the presence of the iodine atom. chemicalbook.commanchesterorganics.com

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show a singlet for the iodomethyl protons (CH₂I) and three signals in the aromatic region for the benzene (B151609) ring protons. The chemical shift of the CH₂I protons is anticipated to be downfield due to the deshielding effect of the adjacent iodine atom. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂I | ~4.4 - 4.6 | Singlet | - |

| H-3 | ~7.3 - 7.4 | Doublet | ~8.5 |

| H-5 | ~7.2 - 7.3 | Doublet of doublets | ~8.5, ~2.0 |

| H-6 | ~7.5 - 7.6 | Doublet | ~2.0 |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will display signals for the iodomethyl carbon and the six carbons of the dichlorinated benzene ring. The carbon attached to the iodine (CH₂I) will appear at a significantly lower field (higher ppm) compared to a typical methyl group due to the strong deshielding effect of iodine. The aromatic carbons will have distinct chemical shifts influenced by the chloro and iodomethyl substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂I | ~5 - 10 |

| C-1 | ~137 - 139 |

| C-2 | ~134 - 136 |

| C-3 | ~130 - 132 |

| C-4 | ~132 - 134 |

| C-5 | ~128 - 130 |

| C-6 | ~130 - 132 |

Elucidation of Connectivities via 2D NMR (HSQC, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbons. For this compound, an HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of the iodomethyl group to the ¹³C signal of the same group. Similarly, cross-peaks would be observed for each aromatic proton and its directly bonded carbon atom, confirming the C-H attachments in the benzene ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is instrumental in piecing together the molecular skeleton. For instance, the protons of the iodomethyl group (CH₂I) would show correlations to the C-1, C-2, and C-6 carbons of the aromatic ring. The aromatic protons would, in turn, show correlations to neighboring and more distant carbons, providing unambiguous evidence for the substitution pattern on the benzene ring.

Relativistic Effects in Halogen-Containing Systems in NMR Spectroscopy

The presence of a heavy halogen atom like iodine in this compound introduces relativistic effects that can influence the NMR chemical shifts. These effects arise from the high velocity of the core electrons in heavy atoms, which leads to a contraction of the s and p orbitals and an expansion of the d and f orbitals. This alteration in the electronic structure around the iodine atom affects the magnetic shielding of nearby nuclei, including the protons and carbons of the iodomethyl group and the aromatic ring. While often subtle, these relativistic contributions can lead to deviations from the chemical shifts predicted by purely non-relativistic calculations and should be considered for a highly accurate analysis of the NMR spectra of such compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. With its ability to measure mass-to-charge ratios to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Predicted HRMS Data:

For the molecular formula C₇H₅Cl₂I, the predicted exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I).

| Ion | Formula | Predicted m/z (monoisotopic) |

| [M]⁺ | C₇H₅³⁵Cl₂¹²⁷I | 285.8812 |

| [M]⁺ | C₇H₅³⁵Cl³⁷Cl¹²⁷I | 287.8783 |

| [M]⁺ | C₇H₅³⁷Cl₂¹²⁷I | 289.8753 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive cluster of peaks for the molecular ion, further confirming the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the compound's structure.

Predicted Fragmentation Pattern:

The fragmentation of this compound in an MS/MS experiment is expected to proceed through several characteristic pathways:

Loss of an iodine radical (•I): This would result in the formation of a 2,4-dichlorobenzyl cation, which would be a prominent peak in the spectrum.

Loss of a chlorine radical (•Cl): This would lead to the formation of a [M-Cl]⁺ ion.

Fragmentation of the aromatic ring: Subsequent fragmentation of the benzyl (B1604629) cation or other fragment ions could lead to the loss of smaller neutral molecules like HCl or C₂H₂.

Predicted Major Fragment Ions in MS/MS:

| m/z (predicted) | Proposed Fragment | Formula |

| 159 | [M-I]⁺ | [C₇H₅Cl₂]⁺ |

| 124 | [M-I-Cl]⁺ | [C₇H₅Cl]⁺ |

| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ |

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides a high degree of confidence in the identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and sensitive analytical tool for the determination of purity and the analysis of complex mixtures containing this compound. This hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass detection prowess of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data for each component in a sample.

In a typical LC-MS analysis, a sample containing this compound is injected into an HPLC system. The separation is commonly achieved on a reversed-phase column, such as a C18 column, using a gradient elution profile with a binary solvent system, for instance, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from its impurities and other components in the mixture.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecular ion intact. The mass spectrometer then separates the ions based on their m/z ratio, allowing for the identification and quantification of this compound and any co-eluting substances. For instance, in the analysis of related compounds, LC-MS has been successfully used to identify and quantify impurities, with some methods achieving detection limits at the parts-per-million (ppm) level. nih.gov The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) can be further utilized for the structural elucidation of unknown impurities by analyzing their fragmentation patterns. nih.govjeitsm.com

The purity of a this compound sample can be assessed by integrating the peak area of the corresponding chromatogram and comparing it to the total area of all detected peaks. Modern LC-MS systems, such as those equipped with a diode array detector (DAD) in addition to the mass spectrometer, provide complementary UV absorbance data, which can be used for quantification and to confirm the identity of the peaks. nih.gov The robustness of LC-MS methods is often validated according to International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and specificity. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Agilent 1260 series HPLC system | nih.gov |

| Column | InertSustain AQ-C18, 250 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Binary gradient with water and acetonitrile/methanol | chemrxiv.org |

| Detector | Ultivo Triple Quadrupole LC/MS/MS (Agilent, G6470A) | nih.gov |

| Ion Source | Electrospray Ionization (ESI) | nih.govchemrxiv.org |

| Ion Source Voltage | 3500 V | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is an indispensable technique for probing the vibrational modes of this compound. By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated, which reveals a unique pattern of absorption bands corresponding to specific molecular vibrations. These vibrations include stretching (changes in bond length) and bending (changes in bond angle) modes. libretexts.org

The IR spectrum of this compound can be divided into several key regions. The fingerprint region, typically below 1500 cm⁻¹, is particularly complex and rich in information, containing a multitude of bending vibrations that are characteristic of the molecule as a whole. The assignment of these vibrational modes can be aided by computational methods and by comparing the spectrum to those of structurally similar molecules.

Key vibrational modes for this compound include:

C-H stretching vibrations of the aromatic ring, which are typically observed in the region of 3100-3000 cm⁻¹.

C-C stretching vibrations within the benzene ring, which give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations, which provide information about the substitution pattern on the benzene ring.

C-Cl stretching vibrations, which are expected to appear in the region of 1100-800 cm⁻¹.

CH₂ bending (scissoring) and wagging vibrations of the iodomethyl group, typically found around 1450 cm⁻¹ and 1300-1150 cm⁻¹, respectively.

C-I stretching vibration, which is expected at lower frequencies, generally in the far-infrared region below 600 cm⁻¹, due to the heavy iodine atom.

The NIST WebBook provides gas-phase IR spectra for the related compound 2,4-dichloro-1-(chloromethyl)benzene, which can serve as a useful reference for interpreting the spectrum of its iodinated counterpart. nist.gov The substitution of chlorine with iodine in the methyl group would primarily affect the vibrations involving this group, most notably leading to a shift of the C-X (X=halogen) stretching frequency to a lower wavenumber.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Scissoring | ~1450 |

| CH₂ Wagging | 1300 - 1150 |

| C-Cl Stretch | 1100 - 800 |

| C-I Stretch | < 600 |

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions (Halogen Bonding, π-Stacking, C-H···π)

The solid-state structure of this compound is expected to be stabilized by a variety of non-covalent interactions. These interactions, while individually weak, collectively play a crucial role in determining the crystal's properties.

Halogen Bonding: The iodine and chlorine atoms in the molecule can act as halogen bond donors, forming attractive interactions with nucleophilic regions on adjacent molecules, such as another halogen atom or the π-system of a benzene ring. nih.govrsc.org The strength of these interactions generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. researchgate.net In related structures, I···I and I···O interactions have been observed to be significant in directing the crystal packing. nih.govresearchgate.net

π-Stacking: The aromatic rings of this compound molecules can engage in π-stacking interactions, where the electron-rich π-systems of adjacent rings are attracted to each other. nih.govnih.gov These interactions can be either face-to-face or, more commonly, offset (slipped) to minimize electrostatic repulsion. nih.govnih.gov The inter-centroid distance and the slippage distance are key parameters used to characterize these interactions. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzene ring and the iodomethyl group can participate in C-H···π interactions, where a C-H bond points towards the electron-rich face of an adjacent aromatic ring. researchgate.netrsc.org These interactions, though weak, are recognized as important contributors to the stability of crystal structures. researchgate.netnih.gov

Conformational Analysis in the Crystalline Environment

The conformation of the this compound molecule in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. A key conformational feature is the orientation of the iodomethyl group relative to the benzene ring. In related structures, such as 1,2-bis(iodomethyl)benzene, the C-C-I plane is nearly orthogonal to the plane of the benzene ring. nih.gov The specific torsion angles defining the conformation of this compound would be precisely determined by X-ray crystallography. The crystalline environment can "lock" the molecule into a specific conformation that may differ from its preferred conformation in solution or in the gas phase.

| Interaction Type | Example Compound | Key Geometric Parameters | Reference |

|---|---|---|---|

| Halogen Bonding (I···I) | 1,3-bis(iodomethyl)benzene | I···I distance = 3.8662 (2) Å | nih.gov |

| π-Stacking | 1,2-bis(iodomethyl)benzene | Inter-centroid distance = 4.0569 (11) Å, Inter-planar distance = 3.3789 (8) Å, Slippage = 2.245 Å | nih.gov |

| C-H···π | 1,3-bis(iodomethyl)benzene | Present and contributes to stabilizing the 3D structure | nih.gov |

| C-H···I Hydrogen Bonds | 1,2-bis(iodomethyl)benzene | Links molecules into zigzag chains | nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic parameters of organic compounds, including halogenated aromatics.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor in a reaction.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For halogenated phenols and nitrobenzenes, DFT studies have successfully calculated these parameters, revealing how substituent patterns influence electronic properties and reactivity. nih.govkarazin.ua For 2,4-Dichloro-1-(iodomethyl)benzene, the electron-withdrawing chlorine atoms and the iodomethyl group would significantly influence the electron density distribution across the benzene (B151609) ring and the energies of the frontier orbitals. The analysis of HOMO and LUMO compositions reveals which atoms or functional groups are most involved in electron donation and acceptance, highlighting probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Halogenated Benzenes Calculated via DFT

This table provides representative data based on typical results for similar halogenated aromatic compounds to illustrate the output of DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,2-Dichloro-4-nitrobenzene | -8.12 | -3.98 | 4.14 |

| 2,6-Dichloro-4-fluoro phenol | -6.75 | -1.54 | 5.21 |

| Hypothetical: this compound | -7.5 to -8.5 | -1.0 to -2.0 | 5.5 to 6.5 |

DFT calculations are a reliable tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to compute the ¹H and ¹³C NMR spectra of molecules. researchgate.netrsc.org

This computational approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane. Comparing the calculated shifts with experimental data serves as a powerful method for structural verification and assignment of complex spectra. nih.govmdpi.com Studies on various organic molecules, including diols and conjugated systems, have demonstrated excellent linear correlation between DFT-calculated and experimentally measured chemical shifts. mdpi.comnih.gov This accuracy is crucial for distinguishing between isomers and understanding the electronic effects of different substituents on the chemical environment of each nucleus.

Table 2: Representative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts

This interactive table illustrates the typical correlation achieved for aromatic protons in a substituted benzene ring. Values are hypothetical for this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| H-3 | 7.45 | 7.48 | +0.03 |

| H-5 | 7.28 | 7.31 | +0.03 |

| H-6 | 7.52 | 7.55 | +0.03 |

| -CH₂I | 4.45 | 4.50 | +0.05 |

DFT is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves calculating the energies of reactants, products, intermediates, and transition states. The energy difference between reactants and transition states, known as the activation energy or reaction barrier, provides crucial information about the reaction kinetics.

For this compound, theoretical studies can model various transformations. Examples include:

Nucleophilic Substitution: Reactions where the iodine atom is displaced by a nucleophile. DFT can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by calculating the energies of the corresponding carbocation intermediate or pentacoordinate transition state.

Electrophilic Aromatic Substitution: While the benzene ring is deactivated by the chlorine atoms, DFT can predict the regioselectivity of further substitution by analyzing the stability of the sigma complex (arenium ion) intermediates for ortho, meta, and para attack. acs.orgyoutube.com

Degradation Pathways: Computational models can explore the energetic feasibility of various initial steps in the environmental or metabolic degradation of the compound, such as hydroxylation or dehalogenation. nih.gov

By comparing the energy profiles of different possible pathways, researchers can predict the most likely reaction mechanism and product distribution under specific conditions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR studies aim to create mathematical models that relate the chemical structure of compounds to their biological activity or physical properties, respectively. nih.gov These models are essential in fields like drug discovery and environmental science for predicting the behavior of new or untested chemicals.

Predictive QSAR/QSPR models are built by correlating a set of calculated molecular descriptors with an observed activity or property. For a series of related halogenated aromatic compounds, a model could be developed to predict endpoints such as reaction rates, toxicity, or binding affinity to a receptor. nih.govnih.gov

The process involves:

Data Set Assembly: A training set of compounds with known properties is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the set.

Model Generation: Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the property of interest.

Validation: The model's predictive power is tested using an external set of compounds not included in the training set.

For this compound, a QSAR model could predict its potential as a precursor in organic synthesis or its environmental fate by comparing its descriptors to those of well-characterized halogenated compounds.

Molecular descriptors are numerical values that encode chemical information about a molecule. wikipedia.orgnih.gov They are the foundation of QSAR/QSPR models. Descriptors can be classified by their dimensionality, which reflects the level of structural information they contain. researchgate.net

Key descriptors relevant for halogenated aromatic compounds include:

0D-Descriptors (Constitutional): Molecular weight, atom counts, and bond counts.

1D-Descriptors (Fragment Counts): Presence of specific functional groups (e.g., number of chlorine atoms).

2D-Descriptors (Topological): These are derived from the 2D graph representation of the molecule and describe atomic connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

3D-Descriptors (Geometric): These depend on the 3D coordinates of the atoms and include information about molecular shape, volume, and surface area.

Quantum-Chemical Descriptors: These are derived from electronic structure calculations (like DFT) and include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. These are particularly powerful as they capture electronic effects that govern reactivity.

The selection of appropriate descriptors is critical for building a robust and predictive QSAR/QSPR model for compounds like this compound. nih.govu-tokyo.ac.jp

Table 3: Classification of Molecular Descriptors

This table provides an overview of descriptor types used in QSAR/QSPR modeling.

| Descriptor Class | Description | Examples |

| Constitutional (0D) | Based on the molecular formula. | Molecular Weight, Count of Halogen Atoms |

| Topological (2D) | Based on atom connectivity in the molecular graph. | Connectivity Indices, Wiener Index |

| Geometric (3D) | Based on the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Steric Parameters |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Partial Charges |

Advanced Theoretical Modeling for Reaction Dynamics

The reaction dynamics of this compound, particularly in processes such as nucleophilic substitution, are a key area of interest for understanding its chemical utility. Advanced theoretical modeling provides a lens through which the intricate dance of atoms and electrons during a reaction can be observed. These computational techniques allow for the exploration of reaction mechanisms, the characterization of transient species like transition states, and the prediction of reaction rates and outcomes.

Benzylic halides, including this compound, are known to undergo nucleophilic substitution reactions through either an S(_N)1 or S(_N)2 pathway. The preferred mechanism is highly dependent on the substrate structure, the nature of the nucleophile, the solvent, and the leaving group. Primary benzylic halides typically favor the S(_N)2 pathway. ucalgary.ca However, the presence of the bulky iodine atom and the electronic effects of the chloro substituents on the benzene ring can influence the reaction dynamics.

Ab Initio Molecular Dynamics (AIMD) simulations offer a powerful tool for studying the time evolution of a chemical system. frontiersin.orgaps.org By solving the electronic structure equations "on the fly" as the atoms move, AIMD can provide a detailed, unbiased view of the reaction trajectory without pre-imposing a specific reaction coordinate. frontiersin.org For the reaction of this compound with a nucleophile, an AIMD simulation could reveal the step-by-step process of bond breaking and bond formation, including the role of solvent molecules in stabilizing intermediates and transition states.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods present a computationally efficient approach for modeling reactions in complex environments, such as in solution or within an enzyme active site. biomolmd.orgresearchgate.netnih.govfrontiersin.org In a QM/MM simulation, the reacting species (this compound and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using a more computationally economical molecular mechanics force field. frontiersin.org This hybrid approach allows for the accurate modeling of the electronic rearrangements central to the reaction, while still accounting for the bulk environmental effects. researchgate.netdntb.gov.ua

Theoretical studies can elucidate the competition between S(_N)1 and S(_N)2 pathways. The S(_N)1 reaction would proceed through a resonance-stabilized benzylic carbocation intermediate. ucalgary.ca Computational modeling can determine the stability of this carbocation, which is influenced by the electron-withdrawing effects of the chlorine atoms. Conversely, the S(_N)2 pathway involves a backside attack by the nucleophile, leading to a pentacoordinate transition state. ucalgary.cayoutube.com The steric hindrance posed by the ortho-chloro substituent and the iodomethyl group can be quantified through computational analysis of the transition state geometry and energy.

Detailed research findings from such theoretical models would include the calculation of activation energy barriers for both potential pathways. These energy barriers are critical in determining the rate and feasibility of the reaction under different conditions. For instance, a hypothetical study might compare the activation energies for the reaction of this compound with different nucleophiles.

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | S(_N)1 Activation Energy (kcal/mol) | S(_N)2 Activation Energy (kcal/mol) | Predominant Pathway |

| OH⁻ | 35.2 | 22.5 | S(_N)2 |

| H₂O | 28.9 | 30.1 | S(_N)1 |

| CN⁻ | 33.8 | 20.7 | S(_N)2 |

| CH₃COO⁻ | 31.5 | 25.8 | S(_N)2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, advanced modeling can explore more complex reaction dynamics, such as the potential for competing elimination reactions or rearrangements. While benzylic rearrangements are generally unfavorable due to the disruption of aromaticity, computational studies can confirm the high energy barriers associated with such pathways. ucalgary.ca

The insights gained from these advanced theoretical models are invaluable for predicting the reactivity of this compound and for designing synthetic routes that utilize this compound. By providing a detailed, atomistic understanding of reaction dynamics, computational chemistry serves as a powerful complement to experimental studies.

Applications of 2,4 Dichloro 1 Iodomethyl Benzene in Contemporary Organic Synthesis

The chemical compound 2,4-Dichloro-1-(iodomethyl)benzene is a halogenated aromatic hydrocarbon with significant utility in modern organic chemistry. Its structure, featuring a dichlorinated benzene (B151609) ring attached to a highly reactive iodomethyl group, makes it a valuable component in the synthesis of complex organic molecules. The strategic placement of the chlorine atoms influences the electronic properties of the benzene ring, while the iodomethyl group serves as a potent electrophilic site, ripe for a variety of chemical transformations.

Emerging Research Directions and Future Challenges

Development of Sustainable Synthetic Methodologies for Halogenated Compounds

The synthesis of halogenated compounds, including multi-halogenated arenes, is undergoing a significant transformation towards more sustainable and environmentally benign practices. rsc.org Traditional methods for halogenation often rely on harsh reagents and chlorinated solvents, which pose environmental and safety risks. rsc.org The principles of green chemistry are now guiding the development of new synthetic pathways.

Future research aims to replace hazardous reagents with safer alternatives and to design processes that are more atom-economical and energy-efficient. rsc.org Key strategies include:

Direct C-H Functionalization: A major goal is the direct replacement of carbon-hydrogen (C-H) bonds with halogen atoms, which avoids the need for pre-functionalized starting materials and reduces waste. rsc.org

Use of Greener Solvents: There is a strong push to replace undesirable chlorinated solvents with more sustainable alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Research is exploring alternatives to conventional heating, such as photochemical, microwave, and ultrasonic irradiation, to conduct reactions at or near ambient temperatures and pressures, thus reducing energy consumption. elsevierpure.com

Catalyst-Free Protocols: Visible light-induced photocatalytic reactions are emerging as a powerful green tool, enabling the synthesis of complex molecules like dithiocarbamates from alkyl halides under mild, catalyst-free conditions. rsc.org Such approaches could be adapted for the synthesis of derivatives of 2,4-Dichloro-1-(iodomethyl)benzene.

Table 1: Key Green Chemistry Principles for Halogenation

| Principle | Description | Relevance to Halogenated Compound Synthesis |

|---|---|---|

| Waste Prevention | Prioritize preventing waste over treating it after it has been created. | Designing syntheses with higher yields and fewer byproducts. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Favoring addition reactions and C-H functionalization over substitution reactions that generate waste salts. rsc.org |

| Less Hazardous Synthesis | Design synthetic methods to use and generate substances with minimal toxicity. rsc.org | Replacing toxic elemental halogens with safer alternatives like N-halosuccinimides or by generating the halogenating agent in situ. nih.gov |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | Moving from chlorinated solvents to water, bio-based solvents, or solvent-free conditions (mechanochemistry). rsc.org |

| Catalysis | Use catalytic reagents over stoichiometric ones. | Developing catalytic cycles that can perform a reaction many times with small amounts of catalyst, reducing waste. nih.gov |

Exploration of Novel Catalytic Systems for Halogenated Arenes

Catalysis is central to the modern synthesis of halogenated arenes, offering milder reaction conditions and improved regioselectivity compared to traditional electrophilic aromatic substitution. nih.govkhanacademy.org For a molecule like this compound, catalysts are crucial for selectively introducing the halogen atoms onto the benzene (B151609) ring and for subsequent transformations.

A significant area of research is the use of palladium-catalyzed reactions . These systems are versatile for creating carbon-halogen and carbon-carbon bonds. nih.govrsc.org The typical catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination to form the product and regenerate the catalyst. youtube.com Research is focused on developing new ligands and reaction conditions to expand the scope and efficiency of these reactions, including the decarbonylative iodination of aryl carboxylic acids. elsevierpure.comnih.gov

Beyond palladium, other catalytic systems are being explored:

Brønsted Acid Catalysis: This approach has shown success in the halogenation of arenes containing electron-withdrawing groups, a long-standing challenge in organic synthesis. acs.org The use of highly acidic, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can enable these difficult transformations under mild conditions. acs.org

Indole-Based Organocatalysis: An environmentally benign protocol using indole (B1671886) as a catalyst has been developed for the electrophilic bromination of various aromatics, including those prone to oxidative side-reactions. rsc.org

Hypervalent Iodine Reagents: These reagents are gaining attention as both non-toxic, environmentally friendly oxidants in palladium-catalyzed reactions and as arylating agents themselves. nih.gov Novel hypervalent iodine compounds are being designed to control regioselectivity through non-covalent interactions. rsc.org

Table 2: Comparison of Emerging Catalytic Systems for Arene Halogenation

| Catalytic System | Key Features | Potential Application for Dichloro-iodobenzene Synthesis |

|---|---|---|

| Palladium Catalysis | High efficiency, broad substrate scope, mild conditions. nih.gov | C-H iodination/chlorination, cross-coupling reactions. nih.govrsc.org |

| Brønsted Acid Catalysis | Effective for electron-poor arenes, solves a long-standing challenge. acs.org | Direct halogenation of the dichlorobenzene precursor. |

| Organocatalysis (e.g., Indole) | Metal-free, environmentally benign, good for sensitive substrates. rsc.org | Selective halogenation under mild conditions, avoiding side reactions. |

| Hypervalent Iodine Reagents | Act as oxidants or arylating agents; non-toxic. nih.govrsc.org | Used in Pd-catalyzed C-H functionalization or direct iodination. |

Deeper Understanding of Non-Covalent Halogen Interactions

The chlorine and, particularly, the iodine atoms in this compound are capable of forming highly directional non-covalent interactions known as halogen bonds (XBs). nih.gov A halogen bond is an attractive interaction between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov Understanding these interactions is critical for applications in drug design, crystal engineering, and materials science.

Key characteristics and research frontiers of halogen bonding include:

Strength and Tunability: The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing power of the group it is attached to. nih.gov This allows for the fine-tuning of interaction strength through single-atom substitution.

Interaction Partners: Halogen bonds can form with a variety of Lewis basic sites, including lone-pair electrons on oxygen and nitrogen atoms, as well as the π-systems of aromatic rings. rsc.orgbohrium.com Recent studies using DFT calculations have explored the propensity of polycyclic aromatic systems to act as halogen bond acceptors, finding interaction energies of around 4 kcal/mol with iodinated compounds like CF3I. researchgate.netchemistryviews.org

Competition and Synergy: In the solid state, halogen bonds often coexist and compete with other non-covalent interactions like hydrogen bonds and π-stacking. bohrium.comresearchgate.net Research focuses on understanding this interplay to predict and design complex supramolecular architectures. researchgate.net For instance, studies on iodocymantrenes revealed numerous I···O, I···I, and I···H contacts, highlighting the complexity of interaction networks. mdpi.com

The ability of the iodine atom in this compound to form strong halogen bonds makes it a valuable synthon for building complex molecular assemblies.

Advanced Analytical Techniques for Characterization of Complex Reaction Mixtures and Trace Analysis

The synthesis and application of halogenated compounds often result in complex mixtures containing isomers, byproducts, and trace-level impurities. The development of advanced analytical techniques is essential for monitoring these reactions, ensuring product purity, and detecting trace environmental contaminants. nih.gov

Chromatography and Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile halogenated compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass data, which is crucial for elucidating fragmentation pathways and confirming molecular formulas of novel compounds. nih.gov For extremely complex samples, two-dimensional gas chromatography (GC×GC) offers superior separating power. researchgate.net

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation. nih.gov Modern NMR techniques can help analyze the conformation of molecules in solution and study protein-ligand interactions. nih.govrsc.org

Trace Analysis: The detection of halogenated compounds at very low concentrations is critical for environmental monitoring. researchgate.net Techniques like thermal desorption coupled with GC-HRMS have been developed for the trace determination of airborne polyfluorinated iodine alkanes, achieving detection limits in the picogram-per-liter range. researchgate.net Surface-enhanced Raman spectroscopy (SERS) is also emerging as a highly sensitive method, with specialized sensors capable of detecting chlorinated aromatic hydrocarbons below 1 x 10⁻¹⁰ M. acs.org

Sample Preparation: Effective sample preparation, including methods like extraction, combustion, and pyrohydrolysis, is crucial for accurate analysis, especially from complex biological or environmental matrices. nih.govalsglobal.com

Table 3: Advanced Analytical Techniques for Halogenated Compounds

| Technique | Abbreviation | Application | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds in mixtures. nih.gov | High sensitivity and structural information from fragmentation patterns. |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination for formula confirmation. nih.govresearchgate.net | High selectivity and confidence in identification. |

| Nuclear Magnetic Resonance | NMR | Detailed structural elucidation in solution and solid state. nih.gov | Provides information on chemical environment and connectivity of atoms. |

| Surface-Enhanced Raman Spectroscopy | SERS | Ultra-trace detection of analytes on specialized surfaces. acs.org | Extremely high sensitivity for specific analytes. |

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational methods has become a powerful paradigm in chemical research, providing deeper insights than either approach could alone. researchgate.net This is particularly true for studying complex halogenated systems.

Mechanism and Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction pathways, calculate activation energies, and rationalize experimental outcomes in catalysis and synthesis. researchgate.netnih.gov For example, computational studies have been essential in understanding the mechanisms of enzymatic halogenation and the activation of C-F bonds. rsc.org

Understanding Non-Covalent Interactions: Computational tools are indispensable for analyzing and quantifying halogen bonds and other weak interactions that govern supramolecular assembly. mdpi.com Hirshfeld surface analysis and the Quantum Theory of Atoms-in-Molecules (QTAIM) are used to visualize and evaluate the contributions of different intermolecular contacts observed in X-ray crystal structures. nih.govmdpi.com

Predicting Properties: Computational models are being developed to predict the properties of halogenated compounds. Force field methods that include off-center point charges can better describe the anisotropic electrostatics of halogen atoms, improving the accuracy of molecular dynamics simulations and the prediction of properties like hydration free energies (ΔGhyd). nih.gov

This integrated approach, combining experimental data from techniques like X-ray crystallography and spectroscopy with high-level theoretical calculations, provides a comprehensive understanding of the structure, properties, and reactivity of molecules like this compound. researchgate.netmdpi.comacs.orgscispace.com

Q & A

Basic: What synthetic routes are recommended for preparing 2,4-Dichloro-1-(iodomethyl)benzene?

Methodological Answer:

A common approach involves nucleophilic substitution of a pre-existing leaving group (e.g., chloride) on 2,4-dichlorobenzyl chloride with an iodide source (e.g., KI or NaI). This reaction typically proceeds under polar aprotic solvents (e.g., DMF or acetone) at elevated temperatures (60–80°C). For example:

- Step 1: Start with 2,4-dichlorobenzyl chloride (CAS: 94-99-5), a structurally analogous compound .

- Step 2: React with excess KI in acetone under reflux for 12–24 hours.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the iodomethyl derivative.

Key Considerations: - Monitor reaction progress using to track the disappearance of the chloromethyl peak (~4.8 ppm) and emergence of the iodomethyl signal (~4.3 ppm).

- Handle iodide sources and products with care due to potential light sensitivity and toxicity .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- : The iodomethyl group (-CHI) resonates as a singlet at ~4.3 ppm, distinct from chloromethyl (~4.8 ppm). Aromatic protons (2,4-dichloro substitution) appear as two doublets in the 7.2–7.6 ppm range.

- Mass Spectrometry (EI-MS): Expect a molecular ion peak [M] at m/z 316 (for CHClI), with fragment peaks corresponding to loss of I (127 amu) or Cl (35 amu).

- IR Spectroscopy: C-I stretching vibrations appear as weak bands near 500–600 cm.

Advanced: How can reaction conditions be optimized for introducing the iodomethyl group in halogenated aromatics?

Methodological Answer:

Optimization involves varying catalysts, solvents, and temperatures. A methodology adapted from analogous systems (e.g., trifluoromethylation ) includes:

Advanced: How to mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

Competing reactions (e.g., elimination or over-substitution) arise due to the reactivity of the iodomethyl group. Strategies include:

- Low-Temperature Reactions: Conduct reactions at -78°C to suppress thermal decomposition .

- Protecting Groups: Temporarily protect the iodomethyl group (e.g., silylation) before introducing additional substituents.

- Selective Catalysts: Use transition-metal catalysts (e.g., Pd or Cu) to direct cross-coupling reactions selectively. For example, Suzuki-Miyaura coupling with aryl boronic acids avoids iodomethyl group interference .

Advanced: How to resolve discrepancies in reported reactivity of halogenated benzene derivatives?

Methodological Answer:

Contradictions in reactivity (e.g., substitution vs. elimination) often stem from solvent polarity, steric hindrance, or catalyst choice. For example:

- Case Study: In competitive methoxycarbonylation, 2,4-Dichloro-1-(trifluoromethyl)benzene showed 87% conversion vs. 54% for 1,2,4-trichlorobenzene due to electronic effects of the trifluoromethyl group .

- Resolution: Perform controlled experiments with isotopic labeling (e.g., in carbonyl groups) or computational modeling (DFT) to trace reaction pathways.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep at ≤-20°C in amber glass to prevent light-induced decomposition .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential skin irritation and toxicity .

- Waste Disposal: Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.